3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. It features a pyrazole ring fused to a pyrimidine structure, characterized by the presence of a chlorine atom and a methyl group. This compound is classified under organoheterocyclic compounds and specifically falls within the subclass of azoles, particularly pyrazoles. Its molecular formula is with a molecular weight of approximately 168.59 g/mol .
The synthesis of 3-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine can be achieved through several methods. One notable approach involves the reaction of 4,6-dichloro-5-formylpyrimidine with hydrazine hydrate. The process typically requires careful temperature control to ensure proper solvation and reaction completion, which is marked by an increase in temperature during the addition of hydrazine .
Another method utilizes triethylamine as a catalyst in the reaction between 4,6-dibromo-5-formylpyrimidine and hydrazine hydrate under controlled temperatures. The resulting product is purified through filtration and evaporation techniques .
The molecular structure of 3-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine can be represented by its linear formula . The structural features include:
The structural representation can be illustrated using SMILES notation: ClC1=C2C(CC3=CC=CC=C3)=NN(C)C2=NC=N1
.
3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine participates in various chemical reactions typical for pyrazolo compounds. It can undergo nucleophilic substitutions due to the presence of the chlorine atom, allowing for further derivatization into more complex structures .
For instance, it has been utilized in synthesizing derivatives that exhibit biological activity, including potential anti-cancer properties through inhibition of epidermal growth factor receptor tyrosine kinase .
The mechanism of action for compounds derived from 3-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine often involves interaction with specific biological targets such as enzymes or receptors. For example, its derivatives have shown efficacy as inhibitors of epidermal growth factor receptor (EGFR), which plays a critical role in cell proliferation and survival pathways .
The binding affinity and inhibitory activity are influenced by the structural modifications made on the pyrazolo[3,4-d]pyrimidine core, which can enhance selectivity and potency against cancer cell lines .
This compound is classified as a toxic solid and should be handled with care due to potential irritant effects on skin and eyes .
3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine and its derivatives are primarily explored for their pharmaceutical applications. They have shown promise in various therapeutic areas including:
Research continues to explore new derivatives for enhanced efficacy and reduced side effects in clinical settings .
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1